molecular formula C13H11NO4S B6393281 5-(3-Methylsulfonylphenyl)picolinic acid CAS No. 1261913-00-1

5-(3-Methylsulfonylphenyl)picolinic acid

Cat. No.: B6393281
CAS No.: 1261913-00-1
M. Wt: 277.30 g/mol
InChI Key: MILHTXZLJTYTGG-UHFFFAOYSA-N
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Description

5-(3-Methylsulfonylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3-methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 3-methylsulfonylphenyl with a halogenated picolinic acid under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of 5-(3-Methylsulfonylphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylsulfonylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

5-(3-Methylsulfonylphenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methylsulfonylphenyl)picolinic acid involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and modulating their biological activity. Additionally, it may inhibit certain enzymes or receptors, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A parent compound with similar chelating properties.

    Nicotinic acid: An isomer with a carboxyl group at a different position.

    Isonicotinic acid: Another isomer with distinct biological activities.

Uniqueness

5-(3-Methylsulfonylphenyl)picolinic acid is unique due to the presence of the 3-methylsulfonylphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a ligand and its ability to interact with specific molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-(3-methylsulfonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-3-9(7-11)10-5-6-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILHTXZLJTYTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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